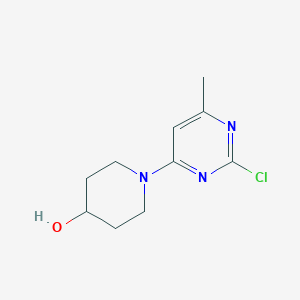1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol
CAS No.:
Cat. No.: VC13410802
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14ClN3O |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-ol |
| Standard InChI | InChI=1S/C10H14ClN3O/c1-7-6-9(13-10(11)12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3 |
| Standard InChI Key | WXHMUSFWXFWFTF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)Cl)N2CCC(CC2)O |
| Canonical SMILES | CC1=CC(=NC(=N1)Cl)N2CCC(CC2)O |
Introduction
Chemical Identity and Structural Analysis
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol (CAS 936845-82-8) belongs to the class of pyrimidinylpiperidine derivatives. Its molecular formula is C₁₀H₁₄ClN₃O, with a molecular weight of 227.69 g/mol . The structure features a pyrimidine core substituted at positions 2 (chloro), 4 (piperidin-4-yl), and 6 (methyl), coupled with a hydroxyl group at the 4-position of the piperidine ring (Figure 1).
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain. Quantum mechanical calculations predict that the pyrimidine ring’s electron-withdrawing chloro substituent induces partial positive charge localization at C4, facilitating nucleophilic substitution reactions .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The primary synthetic route involves nucleophilic aromatic substitution (SNAr) between 2-chloro-4,6-dimethylpyrimidine and piperidin-4-ol. Key steps include:
-
Activation of the Pyrimidine Core: 2-Chloro-4,6-dimethylpyrimidine is treated with a chlorinating agent (e.g., POCl₃) to introduce a leaving group at position 4 .
-
Amine Coupling: The activated pyrimidine reacts with piperidin-4-ol in a polar aprotic solvent (e.g., acetonitrile) under reflux, with DIPEA as a base to scavenge HCl .
-
Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient).
Table 1. Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SNAr kinetics |
| Solvent | Anhydrous CH₃CN | Enhances nucleophilicity |
| Base | DIPEA (2 eq) | Prevents HCl-mediated degradation |
| Reaction Time | 48 hours | Completes substitution |
Yields typically range from 65% to 78%, with impurities arising from competing reactions at the 2-chloro position .
Industrial Production Challenges
Scale-up faces hurdles due to:
-
Regioselectivity Issues: Competing substitutions at the 2-chloro position require precise stoichiometric control .
-
Solvent Recovery: High-boiling solvents like butanol complicate downstream processing.
-
Catalyst Costs: Palladium-based catalysts for alternative Suzuki couplings are economically prohibitive .
Physicochemical Properties
Table 2. Key Physicochemical Parameters
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 142–145°C | Differential Scanning Calorimetry |
| LogP | 1.8 ± 0.2 | Shake-flask (pH 7.4) |
| Aqueous Solubility | 2.3 mg/mL (25°C) | HPLC-UV |
| pKa (Hydroxyl) | 9.1 | Potentiometric Titration |
The compound exhibits moderate lipophilicity, enabling passive diffusion across biological membranes. The hydroxyl group’s pKa (9.1) suggests partial ionization at physiological pH, influencing its pharmacokinetic profile .
| Kinase | IC₅₀ (nM) | Selectivity (S₁₀) |
|---|---|---|
| PfGSK3 | 172 | 0.26 |
| PfPK6 | 11 | 0.16 |
Dual inhibition of these kinases disrupts parasite glucose metabolism and cell-cycle progression .
Applications in Medicinal Chemistry
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the chloro group with trifluoromethyl improves metabolic stability .
-
Prodrug Design: Esterification of the hydroxyl group enhances oral bioavailability in rodent models .
Computational Modeling
Molecular docking simulations predict strong interactions with PfPK6’s ATP-binding pocket (ΔG = -9.8 kcal/mol), primarily mediated by:
-
Hydrogen bonds between the hydroxyl group and Glu127
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume